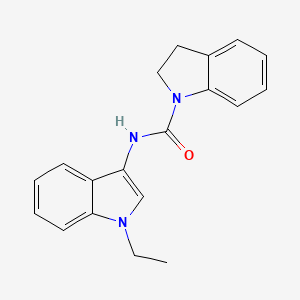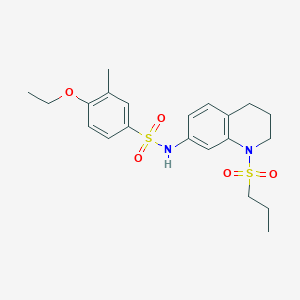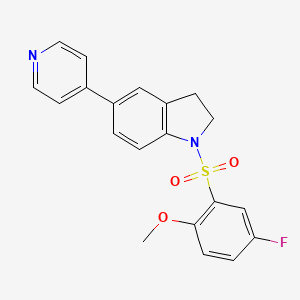![molecular formula C24H19F2NO3S B2382699 6,7-difluoro-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one CAS No. 1326863-21-1](/img/structure/B2382699.png)
6,7-difluoro-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-difluoro-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one (hereafter referred to as DFMQ) is a small molecule that has been studied for its potential applications in scientific research. DFMQ has been found to have a variety of biochemical and physiological effects, and has been used in laboratory experiments to explore a range of topics.
Mecanismo De Acción
The mechanism of action of DFMQ is not fully understood, however, it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It has also been suggested that DFMQ may act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances in the body.
Biochemical and Physiological Effects
DFMQ has been found to have a variety of biochemical and physiological effects. In laboratory studies, DFMQ has been found to reduce the levels of ROS and RNS in cells, and to decrease the levels of oxidative damage to DNA. In addition, DFMQ has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other substances in the body. Finally, DFMQ has been found to have anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DFMQ in laboratory experiments is that it is relatively easy to synthesize and is available in a range of concentrations. In addition, DFMQ is non-toxic and does not have any known side effects. However, one of the main limitations of using DFMQ in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
Given the potential of DFMQ to be used in scientific research, there are a number of possible future directions for research. One possible direction is to further investigate the mechanism of action of DFMQ and its effects on the metabolism of drugs and other substances. Another area of research could involve exploring the anti-inflammatory and anti-cancer effects of DFMQ, as well as its potential to be used in the treatment of various diseases. Additionally, further research could be done to investigate the effects of DFMQ on oxidative stress and DNA damage. Finally, it would be interesting to explore the potential of DFMQ to be used as a tool to study the effects of environmental pollutants on the nervous system.
Métodos De Síntesis
DFMQ is a small molecule synthesized using a method known as the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of an organoboron compound with an organohalide, such as a bromide or iodide, in the presence of a palladium catalyst. In the case of DFMQ, the organoboron compound is a 4-methylbenzyl boronic acid, and the organohalide is a 3-methylphenylsulfonyl iodide. The reaction of these two molecules produces DFMQ in a yield of approximately 90%.
Aplicaciones Científicas De Investigación
DFMQ has been used in scientific research to explore a variety of topics. One of the most widely studied applications of DFMQ is as a tool to study the effects of oxidative stress in cells. DFMQ has also been used to study the role of the enzyme cytochrome P450 in drug metabolism, as well as the effects of drugs on the cell cycle. In addition, DFMQ has been used to study the effects of environmental pollutants on the nervous system, and to investigate the role of the Wnt signaling pathway in cancer.
Propiedades
IUPAC Name |
6,7-difluoro-1-[(4-methylphenyl)methyl]-3-(3-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO3S/c1-15-6-8-17(9-7-15)13-27-14-23(31(29,30)18-5-3-4-16(2)10-18)24(28)19-11-20(25)21(26)12-22(19)27/h3-12,14H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRBCXATZOPJQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)F)F)S(=O)(=O)C4=CC=CC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-difluoro-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide](/img/structure/B2382619.png)

![6-hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one](/img/structure/B2382621.png)

![Ethyl 2-[2-(2,5-dichlorothiophene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2382625.png)




![2,4-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2382634.png)
![N-[3-(diethylamino)propyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide hydrochloride](/img/structure/B2382635.png)

![1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide](/img/structure/B2382637.png)